Iron(III) citrate hydrate, 18-20% Fe

Overview

Description

Iron(III) citrate hydrate, also known as ferric citrate hydrate, is a compound that is commonly used in laboratory settings . It is a brown to dark orange powder and provides a source of iron used in cell culture applications . It provides iron in a less toxic form than free iron salts .

Synthesis Analysis

Iron(III) citrate is a synthetic precursor for iron-containing compounds. It is commonly used to prepare Fe3O4 nanoparticles or Fe3O4 nanocomposites by hydrothermal methods and Fe2O3 materials by thermal decomposition and sol-gel processing .Molecular Structure Analysis

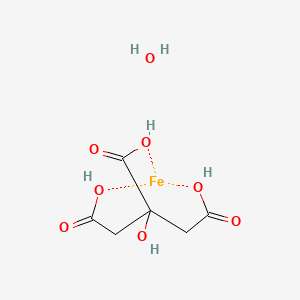

The empirical formula of Iron(III) citrate hydrate is C6H5FeO7 . Its molecular weight is 244.94 . The SMILES string representation of its structure is OC12CC(=O)OFeC1)OC2=O .Chemical Reactions Analysis

Iron(III) citrate is sensitive to light. Exposure to light, especially blue and ultraviolet, reduces the Fe3+ ion in ferric citrate to Fe2+ (ferrous) ion with concomitant oxidation of the carboxyl group adjacent to the hydroxyl, yielding carbon dioxide . This reaction plays an important role in plant metabolism .Physical And Chemical Properties Analysis

Iron(III) citrate hydrate is a dark orange-red brown solid . It is soluble in water but insoluble in most organics including alcohols . It has a concentration of 18-20% Fe .Scientific Research Applications

Cell Culture Applications

Iron(III) citrate hydrate provides a source of iron used in cell culture applications . It provides iron in a less toxic form than free iron salts , making it suitable for delicate cell culture environments.

Nanoparticle Synthesis

Iron(III) citrate hydrate is commonly used to prepare Fe3O4 nanoparticles or Fe3O4-nanocomposites by hydrothermal methods . This application is crucial in various fields such as electronics, medicine, and environmental science.

Material Synthesis

Apart from nanoparticle synthesis, Iron(III) citrate hydrate is also used to prepare Fe2O3 materials by thermal decomposition and sol-gel processing . These materials have applications in areas like catalysis, gas sensors, and lithium-ion batteries.

Sol-Gel Processing

Iron(III) citrate hydrate is well-suited to sol-gel processing because of its high solubility in water and low solubility inorganic phases . Sol-gel processing is a method for producing solid materials from small molecules and has applications in materials science and ceramic engineering.

Blood Iron Regulation

In medicine, Iron(III) citrate hydrate is used to regulate the blood levels of iron in patients with chronic kidney disease on dialysis . It acts by forming an insoluble compound with phosphate present in the diet, thus minimizing its uptake by the digestive system .

Research Use

Iron(III) citrate hydrate is also used for research purposes . Its properties make it a valuable tool in various scientific research fields.

Mechanism of Action

Target of Action

Iron(III) citrate hydrate, also known as ferric citrate, primarily targets the iron and phosphate metabolism in organisms . It plays a crucial role in the regulation of blood iron levels, particularly in patients with chronic kidney disease undergoing dialysis .

Mode of Action

Ferric citrate forms complexes with the conjugate bases derived from citric acid . These complexes can solubilize iron compounds in the soil, providing a pathway for the absorption of ferric ions by various organisms . In medicine, ferric citrate acts by forming an insoluble compound with dietary phosphate, thus minimizing its uptake by the digestive system .

Biochemical Pathways

Ferric citrate contributes to the metabolism of iron by some organisms . It is involved in the iron transport and metabolism processes , which, when disturbed, can lead to malfunctions such as disrupted photosynthetic function, decreased growth, and reduced crop yield . It also plays a role in the photoreduction process, where iron is carried up from the roots as ferric citrate dissolved in the sap, and photoreduced in the leaves to iron(II) that can be transported into the cells .

Pharmacokinetics

The pharmacokinetics of ferric citrate involve its high solubility in water and low solubility in most organic compounds . It is sensitive to light, and exposure to blue and ultraviolet light can reduce the Fe3+ ion in ferric citrate to Fe2+ ion, yielding carbon dioxide .

Result of Action

The action of ferric citrate results in the regulation of iron and phosphate levels in the body . In the case of iron deficiency anemia, ferric citrate treatment can normalize the platelet count in all patients with high platelet count at baseline .

Action Environment

The action of ferric citrate is influenced by environmental factors such as light and pH. Exposure to light, especially blue and ultraviolet, reduces the Fe3+ ion in ferric citrate to Fe2+ ion . The speciation of iron in solutions is also dependent on the pH value . For instance, highly acidic conditions lead to a complete reduction of Fe, forming Fe2+ citrate and hexaaqua complexes in equal concentration .

properties

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;iron;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.Fe.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOMARYOAQYGRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.[Fe] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10FeO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ferric citrate hydrate | |

CAS RN |

1379662-88-0, 3522-50-7 | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, iron(2+) salt, hydrate (1:?:6) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379662-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iron(III) citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

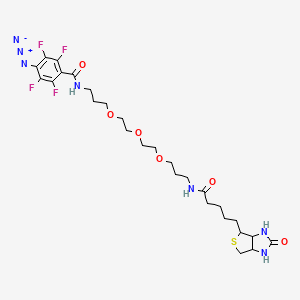

![Maleinimido-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6363049.png)

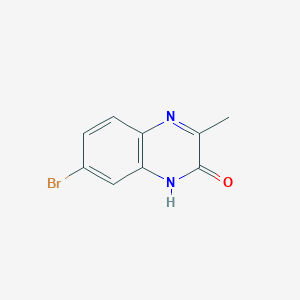

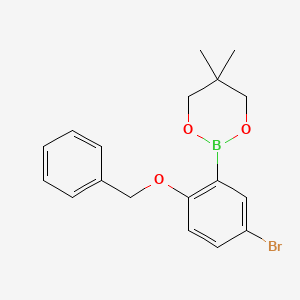

![2-[4-Benzyloxy-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6363135.png)